Anthraquinon-2-YL-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthraquinon-2-YL-hydrazine is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as medicine, chemistry, and industry. Anthraquinone derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthraquinon-2-YL-hydrazine typically involves the reaction of anthraquinone with hydrazine. One common method is the condensation reaction between anthraquinone and hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Anthraquinon-2-YL-hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various quinone derivatives, while reduction can produce hydrazine-substituted anthraquinones .
Scientific Research Applications
Anthraquinon-2-YL-hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Anthraquinon-2-YL-hydrazine involves its interaction with cellular proteins and enzymes. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as kinases and topoisomerases. It also induces apoptosis by activating the mitochondrial pathway and regulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound of Anthraquinon-2-YL-hydrazine, known for its diverse biological activities.
2-Hydroxy-3-methylanthraquinone: A derivative with potent anticancer properties.
1,4-Dihydroxyanthraquinone: Another anthraquinone derivative with significant biological activities.
Uniqueness
This compound is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents .
Properties
CAS No. |
501076-50-2 |
---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-diazenylanthracene-9,10-diol |
InChI |
InChI=1S/C14H10N2O2/c15-16-8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7,15,17-18H |
InChI Key |
WQBGASWOCGADFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2O)N=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.